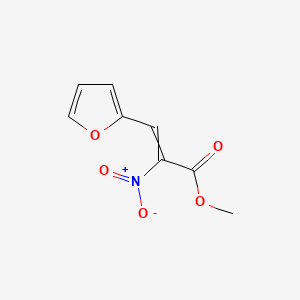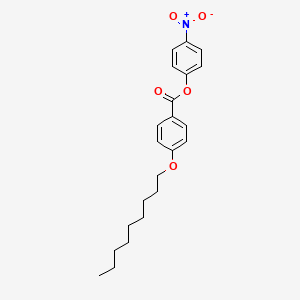![molecular formula C17H18N4O B14448286 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile CAS No. 79252-67-8](/img/structure/B14448286.png)
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is an organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters enhances efficiency and safety.
化学反応の分析
Types of Reactions
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group using reducing agents like sodium dithionite results in the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation mechanisms.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and as a dye in textile manufacturing.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications like photodynamic therapy, where light-induced cleavage generates reactive species that can target and destroy cancer cells. The aromatic rings also contribute to the compound’s stability and ability to interact with various molecular targets.
類似化合物との比較
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Methoxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile stands out due to the presence of the hydroxyethyl group, which enhances its solubility in water and other polar solvents. This feature makes it more versatile in applications requiring aqueous solutions, such as biological staining and certain industrial processes.
特性
CAS番号 |
79252-67-8 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H18N4O/c1-2-21(11-12-22)17-9-7-16(8-10-17)20-19-15-5-3-14(13-18)4-6-15/h3-10,22H,2,11-12H2,1H3 |
InChIキー |
XTVNSXHZESDBPX-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


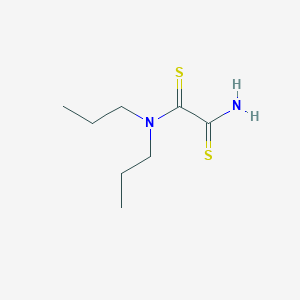
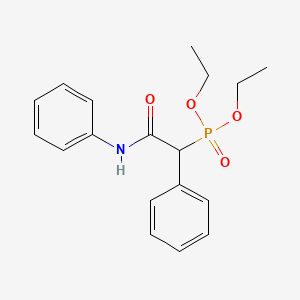
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
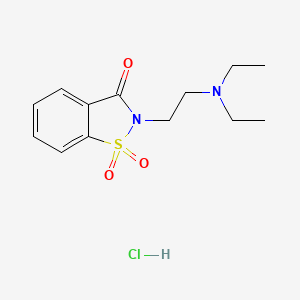

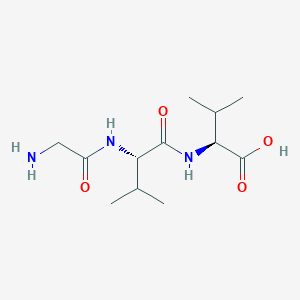

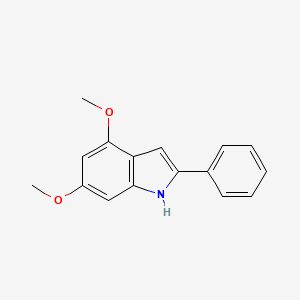
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
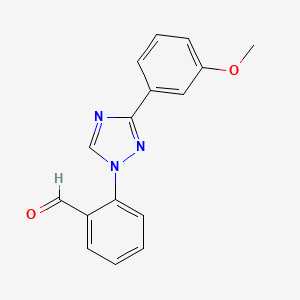
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
